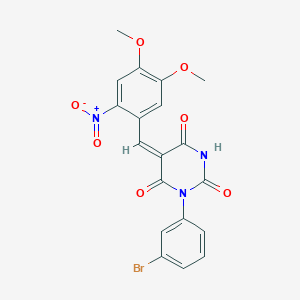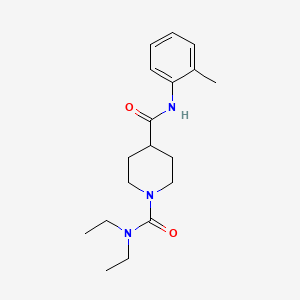methanone](/img/structure/B6050192.png)
[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of piperidine derivatives. CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in gene expression and protein regulation. HDAC inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric conditions.
作用机制
[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 is a potent and selective inhibitor of HDAC, a class of enzymes that catalyze the removal of acetyl groups from histones and other proteins, leading to changes in gene expression and protein regulation. HDAC inhibitors, such as [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109, block the activity of HDAC, leading to the accumulation of acetylated histones and other proteins, which in turn leads to changes in gene expression and protein regulation. The exact mechanism by which HDAC inhibitors exert their therapeutic effects is still under investigation, but it is believed to involve the modulation of epigenetic changes, gene expression, and protein regulation.
Biochemical and Physiological Effects:
[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, HDAC inhibitors have been shown to induce cell differentiation, apoptosis, and cell cycle arrest, leading to the inhibition of tumor growth and metastasis. In neurological disorders, HDAC inhibitors have been reported to enhance memory and cognitive function by modulating synaptic plasticity and neurogenesis. Moreover, HDAC inhibitors have been shown to have antidepressant and anxiolytic effects by modulating the expression of genes involved in neuroplasticity and stress response.
实验室实验的优点和局限性
[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 has several advantages for lab experiments, including its high potency and selectivity for HDAC, its water solubility, and its ability to cross the blood-brain barrier. However, [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 also has some limitations, including its relatively short half-life and its potential off-target effects on other enzymes and proteins.
未来方向
[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 has shown promising results in preclinical studies for its potential therapeutic applications in cancer, neurological disorders, and psychiatric conditions. However, further studies are needed to determine its safety and efficacy in clinical trials. Moreover, future research should focus on optimizing the synthesis method and purification techniques of [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109, as well as investigating its mechanism of action and potential off-target effects. In addition, future studies should explore the potential combination therapy of [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 with other drugs or therapies for enhanced therapeutic effects.
合成方法
[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 can be synthesized through a multistep process, starting from 2-methoxybenzaldehyde and 4-chlorobenzoyl chloride. The intermediate product, 2-methoxy-N-(4-chlorobenzoyl)benzamide, is then reacted with piperidine and triethylamine to obtain [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109. The purity and yield of [1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 can be optimized through various purification techniques, such as recrystallization and column chromatography.
科学研究应用
[1-(4-chlorobenzoyl)-3-piperidinyl](2-methoxyphenyl)methanone-109 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric conditions. HDAC inhibitors have been shown to induce cell differentiation, apoptosis, and cell cycle arrest in cancer cells, making them promising candidates for cancer therapy. In addition, HDAC inhibitors have been reported to enhance memory and cognitive function in animal models of Alzheimer's disease, Huntington's disease, and traumatic brain injury. Moreover, HDAC inhibitors have been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
属性
IUPAC Name |
[1-(4-chlorobenzoyl)piperidin-3-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-25-18-7-3-2-6-17(18)19(23)15-5-4-12-22(13-15)20(24)14-8-10-16(21)11-9-14/h2-3,6-11,15H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELCOBHZDFKXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B6050119.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6050122.png)
![ethyl {3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B6050129.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-3-butenamide](/img/structure/B6050136.png)
![7-(3-methoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6050141.png)

![N~2~-(4-methoxyphenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B6050150.png)
![2-methyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6050173.png)

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B6050185.png)
![1-{3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B6050212.png)

![N-({1-[3-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6050221.png)
